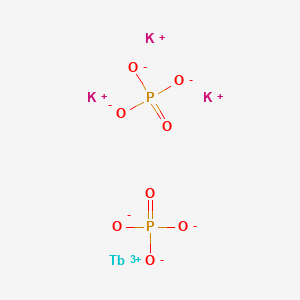
(2-Ethylhexanoato-O)(neodecanoato-O)barium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexanoato-O)(neodecanoato-O)barium is a chemical compound with the molecular formula C18H34BaO4 and a molecular weight of 451.78716 . It is commonly used in various industrial applications due to its unique properties and reactivity.
Preparation Methods
The synthesis of (2-Ethylhexanoato-O)(neodecanoato-O)barium typically involves the reaction of barium oxide or barium hydroxide with 2-ethylhexanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to optimize yield and purity .
Chemical Reactions Analysis
(2-Ethylhexanoato-O)(neodecanoato-O)barium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.
Reduction: It can be reduced in the presence of reducing agents, although this is less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Ethylhexanoato-O)(neodecanoato-O)barium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a catalyst in certain organic reactions.
Biology: The compound is studied for its potential effects on biological systems, although its use in biology is less common.
Mechanism of Action
The mechanism of action of (2-Ethylhexanoato-O)(neodecanoato-O)barium involves its interaction with various molecular targets. In industrial applications, it acts as a stabilizer or catalyst, facilitating chemical reactions by providing a reactive barium ion. In biological systems, its effects are less well understood, but it is believed to interact with cellular components and enzymes, potentially affecting cellular processes .
Comparison with Similar Compounds
(2-Ethylhexanoato-O)(neodecanoato-O)barium can be compared with other similar compounds, such as:
- (2-Ethylhexanoato-O)(neodecanoato-O)copper
- (2-Ethylhexanoato-O)(neodecanoato-O)zinc
- (2-Ethylhexanoato-O)(neodecanoato-O)cobalt
- (2-Ethylhexanoato-O)(neodecanoato-O)lead
- (2-Ethylhexanoato-O)(neodecanoato-O)nickel
These compounds share similar structures but differ in the metal ion present, which can significantly affect their chemical properties and applications. For example, (2-Ethylhexanoato-O)(neodecanoato-O)copper may be used in different catalytic processes compared to this compound .
Properties
CAS No. |
85702-73-4 |
|---|---|
Molecular Formula |
C18H34BaO4 |
Molecular Weight |
451.8 g/mol |
IUPAC Name |
barium(2+);7,7-dimethyloctanoate;2-ethylhexanoate |
InChI |
InChI=1S/C10H20O2.C8H16O2.Ba/c1-10(2,3)8-6-4-5-7-9(11)12;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
HLPXBCBQCQHPGS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



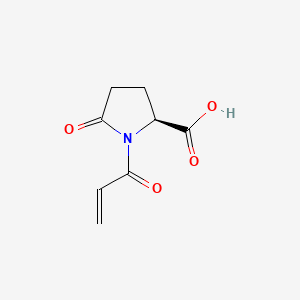

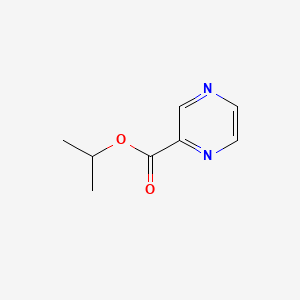


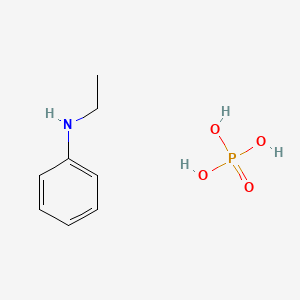
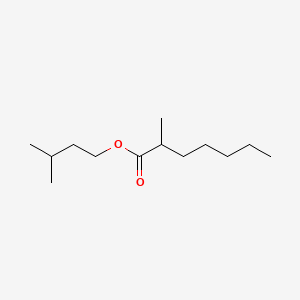
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
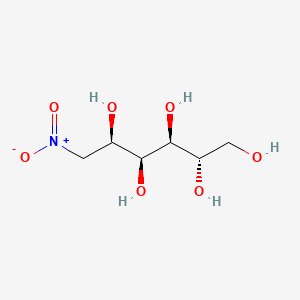
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)


